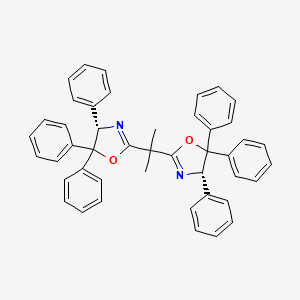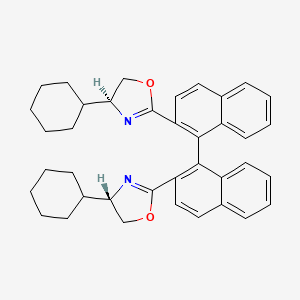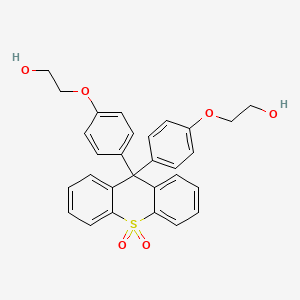
9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thioxanthene core with two hydroxyethoxyphenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thioxanthene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thioxanthene structure.
Introduction of Hydroxyethoxyphenyl Groups: The hydroxyethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using phenol derivatives and ethylene oxide under controlled conditions.
Oxidation: The final step involves the oxidation of the thioxanthene core to form the dioxide, typically using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups or the core structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thioxanthene core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide involves its interaction with molecular targets through its functional groups. The hydroxyethoxyphenyl groups can form hydrogen bonds and other interactions with biological molecules, while the thioxanthene core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.
Phenyl Ethers: Compounds with phenyl groups linked by ether bonds.
Sulfur-Containing Aromatics: Compounds with aromatic rings and sulfur atoms.
Uniqueness
9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide is unique due to its combination of a thioxanthene core and hydroxyethoxyphenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[4-[9-[4-(2-hydroxyethoxy)phenyl]-10,10-dioxothioxanthen-9-yl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O6S/c30-17-19-34-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)35-20-18-31)25-5-1-3-7-27(25)36(32,33)28-8-4-2-6-26(28)29/h1-16,30-31H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFWTBMYIGLROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2(=O)=O)(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
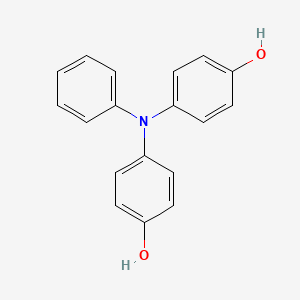

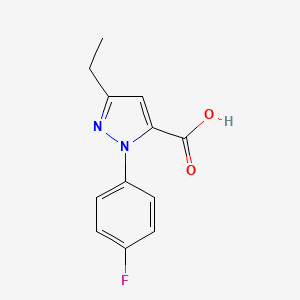
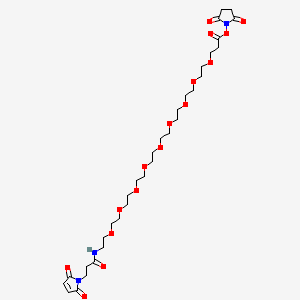
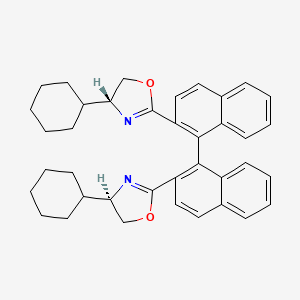
![2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8246676.png)
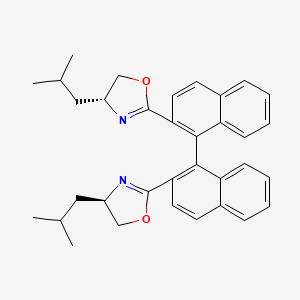
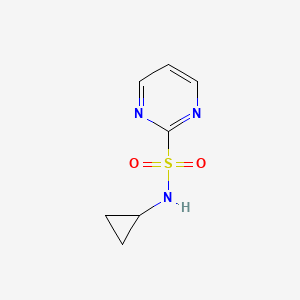
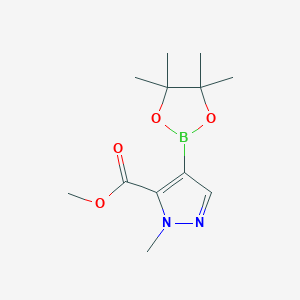
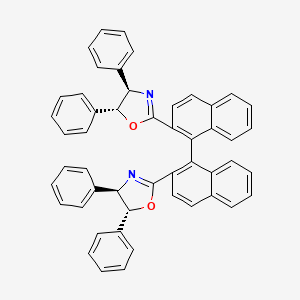
![3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide](/img/structure/B8246704.png)
